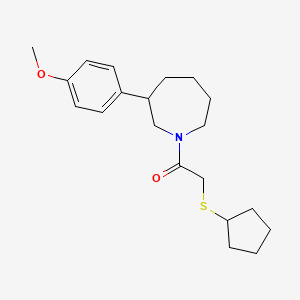
2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is a synthetic organic compound known for its significant biochemical properties. Its structure includes a cyclopentylthio group, a methoxyphenyl group, and an azepane ring, which give it unique chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions : The synthesis of 2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone typically begins with a precursor of azepane derivatives, which are then subjected to alkylation and thiolation reactions.
The preparation may involve reacting 3-(4-methoxyphenyl)azepane with 2-chloro-1-(cyclopentylthio)ethanone in the presence of a base such as sodium hydride, which acts to deprotonate and promote nucleophilic substitution. Reaction conditions include stirring under an inert atmosphere at a controlled temperature. Industrial Production Methods : Industrial-scale production might employ continuous flow techniques for better control over reaction conditions, reducing the risk of side reactions and improving overall yield. These methods often use catalytic processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes :
Oxidation
: This compound can undergo oxidation, often using reagents such as hydrogen peroxide or potassium permanganate, affecting the thio group to form sulfoxides or sulfones.
Reduction
: It can also be reduced, particularly at the ketone group, using reducing agents like lithium aluminum hydride, forming secondary alcohols.
Substitution Reactions
: The presence of the azepane ring makes it amenable to various nucleophilic substitution reactions. Common Reagents and Conditions Used :
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents including lithium aluminum hydride or sodium borohydride. Major Products Formed :
Oxidation typically produces sulfoxides or sulfones.
Reduction forms secondary alcohol derivatives.
Applications De Recherche Scientifique
2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has several applications across different scientific disciplines:
Chemistry
: Studied for its reactivity and role in developing synthetic pathways for complex molecules.
Biology
: Investigated for its potential biological activities, including enzyme inhibition and interaction with cell receptors.
Medicine
: Explored for therapeutic properties, potentially as a lead compound in drug development for treating various conditions.
Industry
: Utilized in the development of specialty chemicals and intermediates in organic synthesis.
Mécanisme D'action
The compound's effects are primarily exerted through interactions with specific molecular targets, often involving the inhibition of enzymatic activities or binding to receptor sites. The cyclopentylthio group can interact with sulfur-related pathways, while the azepane and methoxyphenyl groups contribute to its specificity and binding affinity.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone stands out due to its unique structural features, particularly the combination of cyclopentylthio and methoxyphenyl moieties. List of Similar Compounds :
2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone.
2-(Cyclopentylsulfinyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone.
1-(3-(4-Methoxyphenyl)azepan-1-yl)ethanone.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(4-methoxyphenyl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2S/c1-23-18-11-9-16(10-12-18)17-6-4-5-13-21(14-17)20(22)15-24-19-7-2-3-8-19/h9-12,17,19H,2-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYXGYNGODZPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenylbutanamide](/img/structure/B2981215.png)
![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)
![2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2981218.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2981221.png)
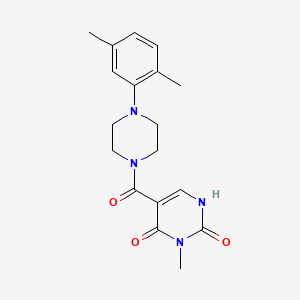
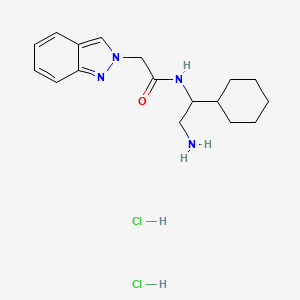
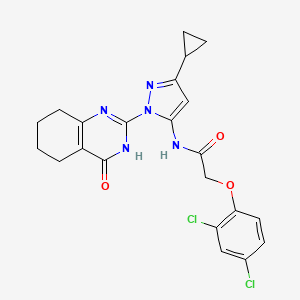
![N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide](/img/structure/B2981228.png)
![2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2981230.png)
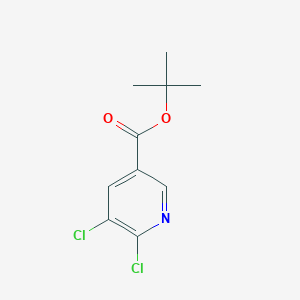
![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)
![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)
